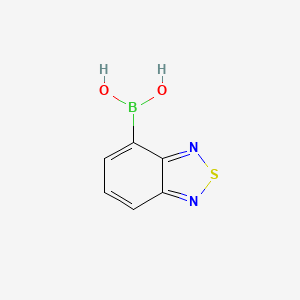

2,1,3-Benzothiadiazol-4-ylboronic acid

説明

特性

IUPAC Name |

2,1,3-benzothiadiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHEMODAHHASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NSN=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674976 | |

| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-94-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-2,1,3-thiadiazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary targets of 2,1,3-Benzothiadiazol-4-ylboronic acid are the components involved in the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors. It is used as an acceptor unit in the development of photoluminescent compounds.

Mode of Action

This compound interacts with its targets by contributing to the molecular construction of organic electronic materials. Its strong electron-withdrawing ability allows it to improve the electronic properties of the resulting organic materials.

Biochemical Pathways

The compound affects the pathways involved in the synthesis of various polymers, small molecules, and metal complexes used in organic light-emitting diodes. The changes in these pathways lead to the development of photoluminescent compounds and improvements in the electronic properties of organic materials.

Result of Action

The action of this compound results in the development of photoluminescent compounds and the improvement of the electronic properties of organic materials. These effects are crucial for the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors.

生物活性

2,1,3-Benzothiadiazol-4-ylboronic acid is a compound that has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

This compound is a boronic acid derivative of benzothiadiazole. It contains a boron atom that can form reversible covalent bonds with diols, making it useful in various chemical applications including drug design and synthesis.

Antibacterial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives demonstrate activity comparable to established antibiotics such as streptomycin . The structure-activity relationship (SAR) suggests that modifications to the benzothiadiazole core can enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Benzothiadiazole Derivatives

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated moderate to high scavenging activity against free radicals, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity Assay Results

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzothiadiazole derivatives, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on both strains at concentrations lower than many traditional antibiotics .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of the compound highlighted its ability to reduce oxidative stress in cellular models. The results showed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its protective role against oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with biological molecules through boron-mediated coordination. This interaction can influence enzyme activities and cellular signaling pathways involved in oxidative stress response and microbial resistance.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C₆H₅BN₂O₂S

Molar Mass: 179.99 g/mol

CAS Number: 934365-16-9

Appearance: White to off-white powder

Melting Point: 213 °C - 215 °C

The compound features a benzothiadiazole unit, which is electron-deficient, making it suitable for applications requiring low band-gap materials. The boronic acid functionality allows for its participation in Suzuki coupling reactions, facilitating the synthesis of polymers and small molecules.

Organic Light-Emitting Diodes (OLEDs)

BTD-BA is utilized in the synthesis of low-band gap polymers for OLEDs. For instance, it serves as a monomer in the production of polymers like F8BT and PCPDTBT, which are known for their efficient light emission properties. These polymers can be processed via printing or coating techniques to create flexible and high-performance OLED devices .

Organic Photovoltaics (OPVs)

In OPVs, BTD-BA is incorporated into donor-acceptor systems where it acts as an electron acceptor. The compound's ability to facilitate charge transfer is critical for enhancing the efficiency of solar cells. Research has shown that devices utilizing BTD-based materials exhibit improved power conversion efficiencies due to optimized energy levels and morphology .

| Application | Material | Efficiency |

|---|---|---|

| OLEDs | F8BT | Up to 10% |

| OPVs | PCPDTBT | Up to 8% |

Coordination Chemistry

BTD derivatives have been explored as ligands in coordination complexes. For example, the synthesis of N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine demonstrates how BTD can coordinate with transition metals like zinc. These complexes exhibit interesting photophysical properties, making them suitable for applications in sensors and photonic devices .

Luminescent Metal–Organic Frameworks (MOFs)

Recent studies highlight the use of BTD derivatives in developing luminescent MOFs. These frameworks leverage the photophysical properties of BTD to create materials with potential applications in gas storage, separation processes, and catalysis . The incorporation of BTD into MOFs enhances their luminescent properties, making them promising candidates for optoelectronic applications.

Photoluminescent Probes

Due to its electron-deficient nature, BTD-BA is a valuable component in fluorescent probes used for biological imaging and sensing applications. Its derivatives have been shown to exhibit strong fluorescence properties upon interaction with specific analytes, enabling sensitive detection methods .

Case Study 1: Development of High-Efficiency OPVs

A study conducted by Chang et al. demonstrated that incorporating BTD-based polymers into OPV cells significantly improved efficiency through enhanced charge transport and reduced recombination losses. The optimized device architecture led to an increase in power conversion efficiency from 6% to over 8% when using BTD derivatives as acceptors .

Case Study 2: Coordination Complexes with Transition Metals

Research by Kim et al. explored the coordination chemistry of BTD derivatives with zinc ions. The resulting complexes exhibited unique photophysical behaviors that were leveraged for creating advanced luminescent materials suitable for sensors and light-emitting devices .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

Benzothiadiazole Derivatives

2,1,3-Benzothiadiazole-4-carbonyl chloride (CAS: 148563-33-1):

- Functional Group : Carbonyl chloride (-COCl).

- Applications : Primarily used as a reactive intermediate for amide or ester bond formation. Unlike boronic acids, carbonyl chlorides are more electrophilic and prone to hydrolysis, limiting their stability in aqueous environments .

- Key Difference : The absence of the boronic acid group reduces its utility in cross-coupling reactions but enhances its role in stepwise functionalization.

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid (CAS: 329271-68-3):

- Functional Group : Sulfonyl (-SO₂) attached to a pyrrolidine-carboxylic acid.

- Applications : This compound is tailored for drug discovery, particularly protease inhibition, due to its sulfonamide linkage and chiral center. Its water solubility is higher than boronic acids, but it lacks cross-coupling reactivity .

Boronic Acid Analogues

4-Benzyloxy-2,6-difluorophenylboronic acid: Core Structure: Fluorinated benzyloxy-substituted phenyl ring.

4-Benzyloxy-3-chlorophenylboronic acid :

Comparative Analysis Table

Reactivity and Electronic Effects

- Electron-Deficient Core : The benzothiadiazole ring in this compound lowers the LUMO energy, facilitating oxidative addition in metal-catalyzed reactions. This contrasts with benzyloxy-phenylboronic acids, where electron density is modulated by substituents rather than a heterocycle .

- Steric Considerations : The planar benzothiadiazole system minimizes steric hindrance compared to bulky benzyloxy or chlorinated analogues, enabling faster reaction rates in cross-coupling .

準備方法

Direct Borylation of 4-Bromo-2,1,3-benzothiadiazole

One of the most established methods to prepare 2,1,3-benzothiadiazol-4-ylboronic acid involves the borylation of 4-bromo-2,1,3-benzothiadiazole. This approach uses a palladium-catalyzed Miyaura borylation or a metal-free borylation with boron reagents.

- A 50 mL oven-dried two-neck round-bottom flask is charged with 4-bromo-2,1,3-benzothiadiazole (2.00 g, 9.30 mmol), potassium acetate (KOAc, 2.74 g, 27.9 mmol), and bis(pinacolato)diboron (B2(pin)2, 2.83 g, 11.16 mmol).

- The reaction mixture is flushed with argon and fitted with a reflux condenser under argon flow.

- The mixture is stirred under reflux conditions to facilitate the borylation reaction.

- After completion, the product, this compound (or its pinacol ester), is isolated and purified.

- KOAc acts as a base to promote the borylation.

- The reaction is typically conducted under inert atmosphere to prevent oxidation.

- The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester.

This method is supported by detailed NMR characterization data confirming the structure of the product, including ^1H NMR and ^13C NMR spectra consistent with the expected aromatic and boronic acid environments.

Bromination of Benzo[d]thiadiazole Precursor

Before borylation, the precursor 4-bromo-2,1,3-benzothiadiazole is often synthesized by selective bromination of benzo[d]thiadiazole.

Optimized Bromination Conditions:

| Entry | Brominating Agent | Acid Medium | Concentration (M) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | Concentrated H2SO4 | 0.07 | 50 | 16 | 81 |

| 3 | NBS | Concentrated H2SO4 | 0.14 | 50 | 6 | 83 |

| 9 | NBS | Trifluoromethanesulfonic acid (TfOH) | 0.28 | 50 | 6 | 84 |

- The bromination proceeds efficiently using NBS in strong acids such as sulfuric acid or triflic acid.

- Higher substrate concentration and stronger acid (TfOH) allow shorter reaction times and high yields.

- Absence of acid or use of weaker acids like trifluoroacetic acid results in no reaction.

This bromination step is crucial as it provides the key intermediate for subsequent borylation.

Summary Table of Preparation Steps

Research Findings and Notes

- The borylation method using KOAc and bis(pinacolato)diboron is well-documented and reproducible, providing high purity boronic acid suitable for subsequent coupling reactions.

- Bromination optimization studies reveal that triflic acid is superior to sulfuric acid for efficient bromination with reduced acid volumes and reaction times.

- The boronic acid derivative is stable under typical storage conditions and shows characteristic NMR signals confirming its structure.

- The synthetic route is scalable, with gram-scale preparations reported without significant loss in yield or purity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,1,3-Benzothiadiazol-4-ylboronic acid in laboratory settings?

- Methodological Answer :

- Handling : Use in a fume hood with appropriate PPE (gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Avoid exposure to moisture or incompatible reagents like strong oxidizers .

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation. Use airtight containers to minimize hydrolysis .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash immediately with water for 15 minutes .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile derivatives. Purity thresholds >97% are typical for research-grade material .

- Structural Confirmation : Employ / NMR to identify characteristic peaks (e.g., boronic acid B-OH at ~δ 7-9 ppm in ) and FTIR for B-O stretches (~1350 cm) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Suzuki-Miyaura Precursor : React 4-bromo-2,1,3-benzothiadiazole with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl) in anhydrous THF at 80°C .

- Post-Functionalization : Introduce boronic acid via directed ortho-metalation of benzothiadiazole derivatives using n-BuLi and B(OMe) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the bonding configuration of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL/SHELXS software for structure refinement. Key parameters include bond angles (B-O ~120°) and torsional angles in the benzothiadiazole ring .

- Data Contradictions : Address discrepancies (e.g., disorder in boronic acid groups) via Hirshfeld surface analysis or variable-temperature crystallography .

Q. What strategies mitigate competing side reactions during cross-coupling applications of this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the boronic acid as a trifluoroborate salt to prevent protodeboronation. Deprotect with mild acids (e.g., HCl in dioxane) .

- Optimized Catalysis : Use Pd-PEPPSI catalysts with bulky N-heterocyclic carbene ligands to suppress homocoupling. Solvent choice (e.g., toluene/water biphasic systems) enhances selectivity .

Q. How do electronic effects of the benzothiadiazole ring influence the reactivity of the boronic acid group?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density. The electron-deficient benzothiadiazole ring enhances boronic acid’s Lewis acidity, promoting faster transmetalation in Suzuki reactions .

- Experimental Validation : Compare reaction rates with non-electron-deficient analogs (e.g., phenylboronic acid) under identical conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm assignments. For example, NMR can distinguish free boronic acid (δ ~30 ppm) from boronate esters .

- Batch Variability : Test multiple synthesis batches to rule out impurities or hydration states. Use elemental analysis (C, H, N, B) for stoichiometric validation .

Q. What methodologies optimize the stability of this compound in aqueous reaction media?

- Methodological Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 5-7) to balance boronic acid stability and reactivity. Avoid alkaline conditions to prevent decomposition .

- Co-Solvents : Use THF/water mixtures (≥3:1 ratio) to reduce hydrolysis. Additives like MgSO can sequester trace water .

Tables of Key Parameters

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 157–160°C (decomp.) | |

| Solubility in THF | Gravimetric | 45 mg/mL | |

| NMR (DMSO-d) | 400 MHz | δ 8.45 (s, 2H, B-OH) | |

| HPLC Purity | C18 column, 254 nm | >97% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。